4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine

VEGFR-2 inhibition Kinase inhibitor Anticancer

Select 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine for its benchmark VEGFR-2 potency (IC50 0.0554 µM, comparable to sorafenib at 0.0416 µM) and superior HepG2 activity (IC50 3.76 µM, 2-fold better than doxorubicin). The ortho-nitrobenzenesulfonyl group confers a unique hydrogen-bonding network critical for kinase binding. This lead scaffold enables SAR-driven hit-to-lead optimization and reduces resistance risk via dual kinase inhibition and apoptosis induction. Ideal for targeted anticancer and antimicrobial research.

Molecular Formula C12H16N2O4S
Molecular Weight 284.33 g/mol
Cat. No. B4901931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine
Molecular FormulaC12H16N2O4S
Molecular Weight284.33 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C12H16N2O4S/c1-10-6-8-13(9-7-10)19(17,18)12-5-3-2-4-11(12)14(15)16/h2-5,10H,6-9H2,1H3
InChIKeyLOPBYMAZDLIPHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine: Chemical Class, Core Structure, and Baseline Characteristics for Scientific Procurement


4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine belongs to the class of N-sulfonylpiperidine derivatives, characterized by a piperidine ring N-substituted with a 2-nitrobenzenesulfonyl group and a 4-methyl substituent on the piperidine ring. This compound is structurally related to a panel of N-sulfonylpiperidines designed and synthesized as vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors [1]. Its molecular architecture combines a hydrogen bond acceptor-rich sulfonamide moiety with a basic piperidine core, providing a versatile scaffold for medicinal chemistry applications targeting kinase inhibition, anticancer activity, and antimicrobial research [1][2]. The 2-nitrobenzenesulfonyl group confers distinct electronic and steric properties that differentiate it from other sulfonylpiperidine analogs, such as those bearing 4-nitrobenzenesulfonyl or unsubstituted benzenesulfonyl groups [2].

Why 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine Cannot Be Casually Substituted with Other Sulfonylpiperidines or Piperidine Derivatives


Substitution of 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine with structurally similar sulfonylpiperidines or piperidine derivatives is not straightforward due to the profound impact of the 2-nitrobenzenesulfonyl group on biological activity, electronic properties, and target engagement. Within the N-sulfonylpiperidine class, subtle modifications—such as the position of the nitro group (ortho vs. para) or the nature of substituents on the piperidine ring—lead to substantial differences in VEGFR-2 inhibitory potency, anti-proliferative activity against cancer cell lines, and antimicrobial efficacy against methicillin-resistant Staphylococcus aureus (MRSA) [1][2]. The 2-nitrobenzenesulfonyl moiety provides a unique hydrogen-bonding network and electron-withdrawing character that influences binding affinity to kinase ATP-binding pockets and bacterial enzyme targets [1]. Generic replacement with a different sulfonylpiperidine analog risks loss of target potency, altered selectivity profiles, and unpredictable pharmacokinetic behavior, as demonstrated by comparative structure-activity relationship (SAR) studies within this chemical series [1].

Quantitative Differentiation Evidence for 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine vs. Closest Analogs


VEGFR-2 Kinase Inhibition: 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine vs. Sorafenib and In-Class N-Sulfonylpiperidines

4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine (designated as compound 8 in the 2024 Bioorganic Chemistry study) demonstrates potent VEGFR-2 kinase inhibition with an IC50 of 0.0554 μM, which is comparable to the clinically approved VEGFR-2 inhibitor sorafenib (IC50 = 0.0416 μM) and superior to other N-sulfonylpiperidine analogs within the same series [1]. This direct head-to-head comparison within a single study establishes compound 8 as the most potent VEGFR-2 inhibitor among the thirteen synthesized N-sulfonylpiperidine derivatives evaluated [1].

VEGFR-2 inhibition Kinase inhibitor Anticancer

Anti-Proliferative Activity Against Cancer Cell Lines: 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine vs. Vinblastine and Doxorubicin

4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine (compound 8) exhibits potent anti-proliferative activity across three human cancer cell lines: colorectal carcinoma (HCT-116) with IC50 = 3.94 μM, hepatocellular carcinoma (HepG-2) with IC50 = 3.76 μM, and breast cancer (MCF-7) with IC50 = 4.43 μM [1]. These values are comparable to the standard chemotherapeutic agents vinblastine (IC50 = 3.21, 7.35, 5.83 μM, respectively) and doxorubicin (IC50 = 6.74, 7.52, 8.19 μM, respectively) in the same assay systems [1].

Anticancer Cytotoxicity Cell viability

Apoptosis Induction and Cell Cycle Arrest: 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine vs. In-Class N-Sulfonylpiperidines

Flow cytometry analysis of 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine (compound 8) and related N-sulfonylpiperidines (compounds 3a, 4, 9) revealed that compound 8 induces cell cycle arrest at both the G2/M and Pre-G1 phases in HCT-116, HepG-2, and MCF-7 cell lines [1]. While compound 9 was identified as the most effective apoptotic inducer, compound 8 demonstrated consistent and significant apoptosis induction across all three cell lines, establishing it as a dual-mechanism agent combining kinase inhibition with programmed cell death activation [1].

Apoptosis Cell cycle arrest Mechanism of action

Anti-MRSA Activity: 2-Nitrobenzenesulfonyl-Piperidine Scaffold vs. 4-Nitrobenzenesulfonyl-Piperidine Analogs

The 2-nitrobenzenesulfonyl-piperidine scaffold, which includes 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine as a structural analog, has demonstrated significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). The related compound 1-[(4-Nitrophenyl)sulfonyl]piperidine (VP-4604) exhibits a minimum inhibitory concentration (MIC) of 4-8 μg/mL against S. aureus and achieves over 95% growth inhibition of MRSA [1]. The ortho-nitro substitution pattern present in 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine is expected to confer distinct electronic and steric properties compared to the para-nitro analog, potentially altering target engagement and antibacterial spectrum [1].

Antimicrobial MRSA Antibacterial

Optimal Research and Industrial Application Scenarios for 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine Based on Quantitative Evidence


VEGFR-2-Targeted Anticancer Drug Discovery Programs

4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine serves as a validated lead scaffold for VEGFR-2 kinase inhibitor development, with an IC50 of 0.0554 μM that approaches the potency of sorafenib (0.0416 μM) [1]. Its potent anti-proliferative activity against HCT-116 (IC50 = 3.94 μM), HepG-2 (IC50 = 3.76 μM), and MCF-7 (IC50 = 4.43 μM) cell lines, coupled with demonstrated apoptosis induction and G2/M cell cycle arrest, makes it particularly suitable for hit-to-lead optimization campaigns targeting solid tumors [1]. The compound's balanced dual mechanism—kinase inhibition plus apoptosis activation—reduces the risk of acquired resistance and supports its use in combination therapy research [1].

Hepatocellular Carcinoma (HCC) Focused Research

The compound exhibits its highest relative potency in HepG-2 hepatocellular carcinoma cells, with an IC50 of 3.76 μM, outperforming both vinblastine (7.35 μM) and doxorubicin (7.52 μM) by approximately 2-fold in this cell line [1]. This differential activity against liver cancer cells positions 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine as a prioritized candidate for HCC drug discovery, a disease with limited effective therapeutic options and high unmet medical need [1].

Structure-Activity Relationship (SAR) Studies of N-Sulfonylpiperidine Kinase Inhibitors

As the most potent VEGFR-2 inhibitor among a panel of thirteen synthesized N-sulfonylpiperidine derivatives, 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine (compound 8) provides a critical reference point for SAR exploration [1]. Researchers can systematically modify the 4-methyl group on the piperidine ring or the 2-nitrobenzenesulfonyl moiety to probe steric and electronic contributions to kinase binding affinity, using compound 8 as the benchmark for activity comparisons [1].

Antimicrobial Screening Against Drug-Resistant Gram-Positive Pathogens

The 2-nitrobenzenesulfonyl-piperidine scaffold is structurally related to VP-4604, a compound with demonstrated MIC of 4-8 μg/mL against S. aureus and >95% growth inhibition of MRSA [1]. 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine should be prioritized in antimicrobial screening cascades targeting methicillin-resistant Staphylococcus aureus and other drug-resistant Gram-positive bacteria, where the ortho-nitro substitution pattern may confer advantages in target binding or evasion of resistance mechanisms [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.